molecular formula C11H23NO4 B13774704 2-Nitro-2-octylpropane-1,3-diol CAS No. 64434-69-1

2-Nitro-2-octylpropane-1,3-diol

Cat. No.: B13774704
CAS No.: 64434-69-1
M. Wt: 233.30 g/mol
InChI Key: LCQJXQRVOVCCQY-UHFFFAOYSA-N
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Description

2-Nitro-2-octylpropane-1,3-diol is an organic compound with the molecular formula C11H23NO4. It is known for its antimicrobial properties and is used in various industrial and consumer products. This compound is a derivative of propane-1,3-diol, with a nitro group and an octyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-octylpropane-1,3-diol typically involves the nitration of 2-octylpropane-1,3-diol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale nitration reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-2-octylpropane-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Amino derivatives of this compound.

    Reduction: Various reduced forms of the compound, including hydroxylamines.

    Substitution: Substituted derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

2-Nitro-2-octylpropane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential use in pharmaceutical formulations as a preservative.

    Industry: Utilized in the production of personal care products, such as shampoos and lotions, due to its antimicrobial properties.

Mechanism of Action

The antimicrobial action of 2-Nitro-2-octylpropane-1,3-diol is primarily due to its ability to disrupt microbial cell membranes. The nitro group interacts with cellular components, leading to the generation of reactive oxygen species that damage cellular structures. This results in the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-2-nitropropane-1,3-diol: Another antimicrobial compound with similar uses in industrial and consumer products.

    2-Nitro-2-(4-octylphenethyl)propane-1,3-diol: A derivative with additional functional groups that may enhance its antimicrobial properties.

Uniqueness

2-Nitro-2-octylpropane-1,3-diol is unique due to its specific combination of a nitro group and an octyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in formulations where both solubility and antimicrobial activity are required.

Properties

CAS No.

64434-69-1

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

2-nitro-2-octylpropane-1,3-diol

InChI

InChI=1S/C11H23NO4/c1-2-3-4-5-6-7-8-11(9-13,10-14)12(15)16/h13-14H,2-10H2,1H3

InChI Key

LCQJXQRVOVCCQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CO)(CO)[N+](=O)[O-]

Origin of Product

United States

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